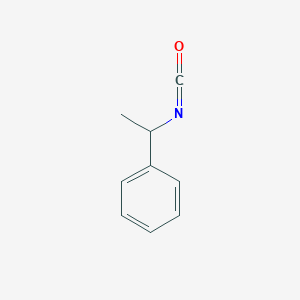

(1-Isocyanatoethyl)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932845 | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-73-6, 14649-03-7, 33375-06-3 | |

| Record name | alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isocyanatoethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties of (1-Isocyanatoethyl)benzene

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral isocyanate widely utilized in synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's structure, physicochemical properties, reactivity, and typical synthetic and analytical methodologies.

Core Chemical Properties

This compound, also known as α-methylbenzyl isocyanate, is a reactive organic compound containing an isocyanate functional group attached to a chiral benzylic carbon. It exists as two enantiomers, (R)-(+)-1-phenylethyl isocyanate and (S)-(-)-1-phenylethyl isocyanate.

Table 1: General and Physicochemical Properties

| Property | (R)-(+)-1-Phenylethyl isocyanate | (S)-(-)-1-Phenylethyl isocyanate | Reference(s) |

| Molecular Formula | C₉H₉NO | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol | [1] |

| CAS Number | 33375-06-3 | 14649-03-7 | [1][4] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 55-56 °C @ 2.5 mmHg | 98 °C @ 23 mmHg | [5][6] |

| Density | 1.045 g/mL at 20 °C | ~1.05 g/mL | [5] |

| Refractive Index (n20/D) | 1.513 | ~1.51 | [5] |

| Optical Activity ([α]20/D) | +10° (neat) | -9.0° to -11.5° | [5] |

| Storage Temperature | 2-8°C | 0-10°C | [5] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | Not specified, but expected to be similar | [5] |

| Sensitivity | Moisture sensitive | Moisture sensitive | [5] |

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. The following tables summarize the expected spectroscopic features based on the known structure and typical values for the functional groups present.

Table 2: Expected ¹H NMR Spectral Data

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Notes |

| -CH₃ (methyl) | Doublet | 1.5 - 1.7 | Coupled to the methine proton. |

| -CH- (methine) | Quartet | 4.7 - 4.9 | Coupled to the methyl protons. |

| Ar-H (aromatic) | Multiplet | 7.2 - 7.5 | Complex pattern for the monosubstituted benzene ring. |

Table 3: Expected ¹³C NMR Spectral Data

| Carbon | Approximate Chemical Shift (δ, ppm) | Notes |

| -CH₃ | 20 - 25 | |

| -CH- | 55 - 60 | |

| -N=C=O | 120 - 125 | The isocyanate carbon is typically in this region. |

| Ar-C (ipso) | 138 - 142 | Carbon attached to the ethyl isocyanate group. |

| Ar-C (ortho, meta) | 125 - 129 | |

| Ar-C (para) | 127 - 130 |

Table 4: Expected IR and Mass Spectrometry Data

| Spectroscopic Method | Key Feature | Approximate Value/Fragment | Notes |

| IR Spectroscopy | Strong, sharp -N=C=O stretch | 2240 - 2275 cm⁻¹ | Characteristic, intense absorption for isocyanates. |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | ||

| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | ||

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 147 | |

| Major Fragment | m/z = 132 | Loss of a methyl group (-CH₃). | |

| Major Fragment | m/z = 118 | Loss of an ethyl group (-C₂H₅) or rearrangement. | |

| Major Fragment | m/z = 105 | Phenylmethyl cation [C₆H₅CHCH₃]⁺. | |

| Major Fragment | m/z = 77 | Phenyl cation [C₆H₅]⁺. |

Reactivity and Mechanisms

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to its application in synthesis.

Reaction with Alcohols

This compound reacts with alcohols to form carbamates (urethanes). The reaction mechanism is believed to involve a multimolecular process, where additional alcohol molecules facilitate proton transfer in a six-membered transition state.[7]

Reaction with Amines

The reaction with primary or secondary amines is typically very fast and results in the formation of a substituted urea.[8] The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer.

Experimental Protocols

Synthesis of (R)-(+)-1-Phenylethyl isocyanate

The synthesis of this compound is commonly achieved by the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene. The following is a representative experimental protocol adapted from literature procedures for isocyanate synthesis.[9][10][11]

Materials:

-

(R)-(+)-1-Phenylethylamine

-

Triphosgene (a safer alternative to phosgene gas)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a three-necked round-bottomed flask, dropping funnel, and condenser.

Procedure:

-

Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.35 equivalents) in anhydrous DCM under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Amine Addition: A solution of (R)-(+)-1-Phenylethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM is prepared and added dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Workup: The reaction mixture is quenched by the careful addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure (R)-(+)-1-Phenylethyl isocyanate as a colorless to pale yellow oil.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H330 | Fatal if inhaled. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors, especially when handling outside of a fume hood or during transfers.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Applications in Research and Development

Due to its chirality and reactivity, this compound is a valuable building block in several areas:

-

Asymmetric Synthesis: It is used as a chiral derivatizing agent to determine the enantiomeric purity of alcohols and amines via NMR or chromatography.[12]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of chiral pharmaceuticals, including analgesics and anti-inflammatory drugs.[13]

-

Agrochemicals: It is used in the development of pesticides and herbicides.

-

Polymer Chemistry: This isocyanate is used in the production of specialty polymers and polyurethanes.[13]

References

- 1. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Phenylethyl isocyanate, 99% | Fisher Scientific [fishersci.ca]

- 3. (R)-(+)-1-Phenylethyl isocyanate | CAS 33375-06-3 | Sun-shinechem [sun-shinechem.com]

- 4. L11141.03 [thermofisher.com]

- 5. (R)-(+)-1-Phenylethyl isocyanate | 33375-06-3 [chemicalbook.com]

- 6. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. poliuretanos.net [poliuretanos.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (R)-(+)-alpha-Methylbenzyl Isocyanate | 33375-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. spectrabase.com [spectrabase.com]

(1-Isocyanatoethyl)benzene CAS number 1837-73-6

CAS Number: 1837-73-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate or 1-phenylethyl isocyanate. This chiral isocyanate is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly as a derivatizing agent and a building block for pharmaceuticals and agrochemicals.[1] This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, its key chemical reactions, and essential safety and handling information. The quantitative data is presented in structured tables for clarity, and key chemical workflows are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms.

Physical and Chemical Properties

| Property | Value | Notes |

| CAS Number | 1837-73-6 | For the racemic mixture.[3][4] |

| Molecular Formula | C₉H₉NO | [3][4][5] |

| Molecular Weight | 147.18 g/mol | [5][6] |

| Density | 1.045 g/mL at 20 °C | For the (R)-enantiomer.[7] |

| Boiling Point | 55-56 °C at 2.5 mmHg | For the (R)-enantiomer.[7] |

| 98 °C at 23 mmHg | For the (S)-enantiomer.[1] | |

| Refractive Index | n20/D 1.513 | For the (R)-enantiomer.[7] |

| Flash Point | 65 °C (149 °F) | Closed cup, for the (R)-enantiomer.[7] |

| Solubility | Decomposes in water.[2][7] Soluble in chloroform, ethyl acetate, methanol (slightly).[7] | Reacts with protic solvents. |

| Optical Rotation | [α]20/D +10°, neat | For (R)-(+)-1-Phenylethyl isocyanate.[7] |

| [α]20/D -9.0° to -11.5° | For (S)-(-)-1-Phenylethyl isocyanate.[1] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| FTIR | A strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the isocyanate (-N=C=O) stretching vibration. |

| ¹H-NMR | Signals corresponding to the aromatic protons of the benzene ring (typically in the 7.2-7.4 ppm region), a quartet for the methine proton (-CH), and a doublet for the methyl protons (-CH₃). |

| ¹³C-NMR | A signal for the isocyanate carbon (typically in the 120-130 ppm region), along with signals for the aromatic carbons and the aliphatic carbons of the ethyl group. |

| Mass Spec (GC-MS) | The mass spectrum would be expected to show the molecular ion peak (m/z = 147) and characteristic fragmentation patterns.[4] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding amine, 1-phenylethylamine, through phosgenation. Modern protocols often utilize phosgene equivalents like triphosgene for improved safety.

Synthesis Workflow Diagram

The general workflow for the synthesis of this compound from 1-phenylethylamine is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Phosgenation

This protocol is a representative method adapted from general procedures for isocyanate synthesis using triphosgene.[2][8]

Materials:

-

1-Phenylethylamine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) (3.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Phosgenation: Separately, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Base Addition: Add triethylamine dropwise to the reaction mixture, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The isocyanate functional group is highly electrophilic and reacts readily with nucleophiles. This reactivity is the basis for its utility in chemical synthesis.

Derivatization Reaction with Alcohols

A primary application of this compound is the derivatization of alcohols to form carbamates (urethanes). This reaction is often used in analytical chemistry and for creating building blocks in drug discovery.[9][10]

Caption: Derivatization of an alcohol with this compound.

Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the derivatization of an alcohol.[9]

Materials:

-

This compound (1.1 eq)

-

Alcohol to be derivatized (1.0 eq)

-

Anhydrous hexane or toluene

Procedure:

-

In a vial, dissolve the alcohol in anhydrous hexane.

-

Add a 1.1 molar excess of this compound to the solution.

-

Stir the reaction at room temperature. The reaction time can range from minutes to several hours, depending on the reactivity of the alcohol.

-

The carbamate product, often being less soluble in hexane, may crystallize out of the solution.

-

The product can be collected by filtration and washed with cold hexane.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: The compound is classified as acutely toxic and fatal if inhaled.[7][11][12] It may cause respiratory irritation, and allergy or asthma symptoms.[7][11] It is also a skin and serious eye irritant.[7][12]

-

Reactivity: It is highly reactive and incompatible with water, alcohols, amines, acids, and strong bases.[11] Contact with moisture will lead to decomposition, releasing carbon dioxide.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] For operations with a risk of inhalation, respiratory protection is mandatory.[11][13]

-

Storage: Store in a cool, dry, well-ventilated area (typically 2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[2][7] Keep containers tightly sealed to prevent contact with moisture.

Conclusion

This compound (CAS 1837-73-6) is a valuable and highly reactive reagent in organic synthesis. Its utility in forming stable derivatives with nucleophiles like alcohols makes it an important tool for researchers in drug discovery and analytical sciences. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling, storage, and use. This guide provides the core technical information required for its effective and safe application in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. labproinc.com [labproinc.com]

- 7. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. researchgate.net [researchgate.net]

- 11. US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates - Google Patents [patents.google.com]

- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Isocyanatoethyl)benzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identification

This compound is a chiral organic compound featuring a benzene ring substituted with an ethyl group that contains a reactive isocyanate functional group. The presence of a stereocenter at the α-carbon results in two enantiomeric forms: (R)-(+)- and (S)-(-)-α-methylbenzyl isocyanate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α-Methylbenzyl isocyanate, 1-Phenylethyl isocyanate |

| CAS Number | 1837-73-6 (racemate)[1] |

| 33375-06-3 ((R)-enantiomer)[2] | |

| 14649-03-7 ((S)-enantiomer)[3] | |

| Molecular Formula | C₉H₉NO[1] |

| SMILES | CC(C1=CC=CC=C1)N=C=O[1] |

| InChI | InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3[3] |

| InChIKey | JJSCUXAFAJEQGB-UHFFFAOYSA-N (racemate) |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the individual enantiomers are provided where available.

Table 2: Physicochemical Data

| Property | Value | Enantiomer |

| Molecular Weight | 147.17 g/mol [2] | Racemate |

| Boiling Point | 55-56 °C at 2.5 mmHg[3][4] | (R) and (S) |

| Density | 1.045 g/mL at 20 °C[3][4] | (R) and (S) |

| Refractive Index | n20/D 1.513[4] | (R) |

| n20/D 1.5145[3] | (S) | |

| Optical Rotation | [α]20/D +10° (neat)[4] | (R) |

| [α]20/D -10° (neat)[3] | (S) | |

| Assay | 99%[4] | (R) |

| 98%[3] | (S) |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene. The following is a representative protocol for the synthesis of this compound from 1-phenylethylamine.

Materials:

-

1-Phenylethylamine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1-phenylethylamine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the triphosgene solution via the dropping funnel, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the primary amine and appearance of the isocyanate peak).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-(+)-1-Phenylethyl isocyanate in CDCl₃ shows characteristic signals for the aromatic, methine, and methyl protons.

Table 3: ¹H NMR Data for (R)-(+)-(1-Isocyanatoethyl)benzene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 | m | 5H | Aromatic protons (C₆H₅) |

| 4.71 | q | 1H | Methine proton (CH) |

| 1.56 | d | 3H | Methyl protons (CH₃) |

Data sourced from ChemicalBook for (R)-(+)-1-Phenylethyl isocyanate.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the isocyanate group.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2270-2240 | Strong, Sharp | N=C=O stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980-2900 | Medium | Aliphatic C-H stretch |

| ~1600, 1490 | Medium to Weak | Aromatic C=C stretch |

Note: The exact peak positions may vary slightly. The isocyanate stretch is the most prominent and diagnostic peak.

Mass Spectrometry

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the ethylbenzene moiety.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 105 | [C₆H₅CHCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a predicted fragmentation pattern. Experimental data is available through resources like the NIST Mass Spectrometry Data Center.[2]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Applications and Reactivity

This compound is a valuable chiral resolving agent and a versatile building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids (which decarboxylate to amines), respectively. This reactivity is harnessed in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The chirality of the molecule makes it particularly useful in asymmetric synthesis.

Safety Information

This compound is a toxic and corrosive compound. It is harmful if swallowed, inhaled, or absorbed through the skin. It is a skin and eye irritant and a respiratory sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. Benzene, (1-isocyanatoethyl)- | CAS 1837-73-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. イソシアン酸(S)-(−)-α-メチルベンジル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]

- 5. (R)-(+)-1-Phenylethyl isocyanate(33375-06-3) 1H NMR spectrum [chemicalbook.com]

(1-Isocyanatoethyl)benzene: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isocyanatoethyl)benzene, also known as α-phenethyl isocyanate or α-methylbenzyl isocyanate, is a chiral aromatic isocyanate of significant interest in organic synthesis. Its electrophilic isocyanate functional group, positioned at a benzylic and stereogenic center, imparts a unique reactivity profile, making it a valuable building block for the synthesis of a diverse range of chiral molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of this compound. It details its primary reactions with nucleophiles, offers insights into its stability and handling, and provides exemplary experimental protocols. All quantitative data is summarized for clarity, and key reaction pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood, wearing personal protective equipment.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 55-56 °C / 2.5 mmHg | [3][4] |

| Density | 1.045 g/mL at 20 °C | [3][4] |

| Refractive Index | n20/D 1.513 - 1.5145 | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

| Safety Information | Details | Reference |

| Signal Word | Danger | [3][4] |

| Hazard Statements | H315, H317, H319, H330, H334, H335, H412 | [3][4] |

| Precautionary Statements | P260, P273, P280, P302+P352, P304+P340+P310, P305+P351+P338 | [3][4] |

| Hazard Classifications | Acute Toxicity (Inhalation), Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization, Specific Target Organ Toxicity (Single Exposure), Hazardous to the Aquatic Environment (Chronic) | [3][4] |

Core Reactivity Principles

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups. The general order of reactivity with common nucleophiles is:

Amines > Alcohols > Water

Reaction with Nucleophiles

The fundamental reaction of this compound involves the addition of a nucleophile to the carbonyl carbon of the isocyanate group.

Caption: General Nucleophilic Addition to this compound.

Primary and secondary amines react rapidly with this compound to form substituted ureas. This reaction is typically fast and exothermic. The reaction with aniline, for example, would yield N-(1-phenylethyl)-N'-phenylurea. The kinetics of the reaction between phenyl isocyanate and aniline in benzene have been reported to be complex, with the reaction order varying depending on the reactant concentrations[5].

Alcohols react with this compound to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds. The reactivity of alcohols follows the order: primary > secondary > tertiary, due to steric hindrance[6]. Kinetic studies on the alcoholysis of isocyanates suggest a mechanism involving the participation of multiple alcohol molecules[6][7].

This compound reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield 1-phenylethylamine. If an excess of the isocyanate is present, the newly formed amine can react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is subject to general base catalysis[8].

Stability and Handling

This compound is a moisture-sensitive compound and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at the recommended temperature of 2-8°C[3][4]. Contact with water, alcohols, amines, and strong acids or bases should be avoided to prevent unwanted reactions and degradation.

Thermal Stability: While specific data on the thermal decomposition of this compound is not available, isocyanates, in general, can undergo self-polymerization or trimerization at elevated temperatures. It is recommended to handle the compound at or below room temperature unless a specific reaction protocol requires heating.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound. These are based on general procedures for isocyanates and may require optimization for specific applications.

Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement of an acyl azide is a common and effective method for the synthesis of isocyanates.

Caption: Synthesis of this compound via Curtius Rearrangement.

Protocol:

-

Acyl Chloride Formation: To a solution of 2-phenylpropanoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-phenylpropanoyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in acetone or a similar aprotic solvent. Cool the solution to 0°C and add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, maintaining the temperature below 5°C. Stir the mixture vigorously for 1-2 hours at 0°C.

-

Curtius Rearrangement: Carefully extract the acyl azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (approximately 110°C). The rearrangement will proceed with the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Purification: After the reaction is complete, cool the solution and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Reaction with an Amine: Synthesis of N,N'-bis(1-phenylethyl)urea

This protocol describes the reaction of this compound with 1-phenylethylamine.

Protocol:

-

In a round-bottom flask, dissolve 1-phenylethylamine (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the urea product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Reaction with an Alcohol: Synthesis of an Alkyl (1-phenylethyl)carbamate

This protocol outlines the general procedure for the reaction with an alcohol, for example, ethanol.

Protocol:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of dry ethanol, which serves as both reactant and solvent. Alternatively, a stoichiometric amount of the alcohol can be used in an inert solvent like toluene or THF.

-

Add a catalytic amount of a tertiary amine, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.01-0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction may be gently heated to increase the rate if necessary.

-

Monitor the reaction by TLC or IR spectroscopy for the disappearance of the isocyanate.

-

Once the reaction is complete, remove the excess alcohol and catalyst under reduced pressure.

-

The resulting carbamate can be purified by column chromatography or recrystallization.

Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary utility is as a synthetic intermediate in the preparation of compounds that may have biological activity.

Conclusion

This compound is a reactive and versatile chiral building block. Its chemistry is characterized by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic attack by amines, alcohols, and water to form ureas, carbamates, and amines (after decarboxylation), respectively. Due to its moisture sensitivity, proper handling and storage procedures are essential to maintain its stability and reactivity. The provided experimental protocols offer a foundation for the synthesis and derivatization of this important chemical intermediate. Further research into the specific reaction kinetics and thermodynamics of this compound would provide a more complete understanding of its reactivity profile.

References

- 1. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(+)-α-甲基苄基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(-)-a-Methylbenzyl isocyanate 98 14649-03-7 [sigmaaldrich.com]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of (1-Isocyanatoethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate, is a reactive organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, emphasizing its high reactivity, which significantly influences its behavior in protic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it explores the potential cellular interactions of this electrophilic compound by visualizing a relevant signaling pathway.

Introduction to this compound

This compound is an aromatic isocyanate featuring a stereocenter, making it a chiral building block in organic synthesis. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of its utility in forming urethane, urea, and other linkages, but it also presents challenges for its handling and characterization, including the determination of its solubility in protic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility/Reactivity |

| Protic Solvents | Ethanol, Methanol | Reactive . This compound is expected to be miscible with or soluble in alcohols, but it will readily react to form urethanes.[1][2][3] This is not a true solubility measurement but a chemical transformation. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF) | Likely Soluble . These solvents are polar enough to dissolve the polar isocyanate group and the aromatic ring without reacting with the isocyanate moiety. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Moderately to Sparingly Soluble . Solubility is expected to be lower in nonpolar solvents. Toluene, being aromatic, may be a better solvent than aliphatic hydrocarbons like hexane due to favorable π-π interactions.[4] |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility, especially in aprotic solvents where it is expected to be stable for a sufficient duration for measurement.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., acetone, toluene, hexane, ethyl acetate, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Vials with airtight septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and needles

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Procedure (Isothermal Saturation Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent.

-

Seal the vials immediately with airtight septa to prevent atmospheric moisture contamination.

-

Place the vials in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to establish that this duration is sufficient for saturation without significant degradation of the isocyanate.

-

-

Sample Collection and Dilution:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to avoid transferring any undissolved solid.

-

Immediately transfer the withdrawn solution into a volumetric flask containing a known volume of a suitable solvent (one in which the compound is highly soluble and stable) to prepare a diluted solution of a known concentration.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

The calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) in g/L can be calculated using the following formula: S = (C_diluted × V_flask) / V_sample where:

-

C_diluted is the concentration of the diluted solution determined by HPLC/GC (in g/L).

-

V_flask is the volume of the volumetric flask (in L).

-

V_sample is the volume of the supernatant withdrawn (in L).

-

-

Mandatory Visualizations

Experimental Workflow

Hypothetical Signaling Pathway Modulation

Isocyanates, as electrophilic compounds, can react with nucleophilic residues (e.g., cysteine, histidine) on proteins, potentially altering their function and modulating cellular signaling pathways. This can lead to various cellular responses, including inflammation and apoptosis.[5][6][7] The following diagram illustrates a hypothetical pathway where an electrophile like this compound could interfere with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. poliuretanos.net [poliuretanos.net]

- 4. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 5. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Methylbenzyl Isocyanate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of α-methylbenzyl isocyanate, a versatile chiral reagent crucial in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties

α-Methylbenzyl isocyanate, also known as 1-phenylethyl isocyanate, is a chiral organic compound existing as two enantiomers: (R)-(+)-α-methylbenzyl isocyanate and (S)-(-)-α-methylbenzyl isocyanate. Its chirality makes it an invaluable tool in asymmetric synthesis and for the resolution of racemic mixtures.

Physicochemical Properties

The physical and chemical properties of both enantiomers are summarized below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | (R)-(+)-α-Methylbenzyl Isocyanate | (S)-(-)-α-Methylbenzyl Isocyanate |

| CAS Number | 33375-06-3[1][2] | 14649-03-7[3] |

| Molecular Formula | C₉H₉NO[1][2] | C₉H₉NO[3] |

| Molecular Weight | 147.17 g/mol [1] | 147.18 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid[3] |

| Density | 1.045 g/mL at 20 °C[1] | 1.05 g/mL[3] |

| Boiling Point | 55-56 °C at 2.5 mmHg[1] | 98 °C at 23 mmHg[3] |

| Refractive Index (n20/D) | 1.513[1] | 1.51[3] |

| Optical Rotation ([α]D20) | +9.0° to +11.5°[2] | -9.0° to -11.5°[3] |

| Purity | ≥ 98% (GC)[2] | ≥ 98% (GC)[3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of α-methylbenzyl isocyanate.

| Spectrum Type | Key Features |

| Infrared (IR) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2260 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are consistent with the chemical structure. The chiral center influences the chemical shifts of neighboring protons and carbons. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Stability

α-Methylbenzyl isocyanate is a reactive compound that readily undergoes nucleophilic addition reactions at the central carbon atom of the isocyanate group. It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10 °C) to prevent degradation and polymerization.[2][3] The compound is incompatible with strong acids, strong bases, alcohols, and amines.[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of α-methylbenzyl isocyanate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of (S)-(-)-α-Methylbenzyl Isocyanate

This protocol is adapted from a general procedure for the synthesis of isocyanates from primary amines using triphosgene.

Materials:

-

(S)-(-)-α-Methylbenzylamine

-

Triphosgene (a safer alternative to phosgene gas)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and vacuum distillation apparatus.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of (S)-(-)-α-methylbenzylamine (3.0 eq.) and triethylamine (3.3 eq.) in anhydrous DCM.

-

Add the amine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude α-methylbenzyl isocyanate is purified by vacuum distillation to obtain a product of high purity.

Procedure:

-

Set up a vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude α-methylbenzyl isocyanate to the distillation flask.

-

Slowly apply vacuum and begin heating the flask gently.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 55-56 °C at 2.5 mmHg for the (R)-enantiomer).[1]

-

Store the purified product under a nitrogen atmosphere in a sealed container at 0-10 °C.[2][3]

Chiral Derivatization of a Racemic Amine

This protocol describes the use of (S)-(-)-α-methylbenzyl isocyanate as a chiral derivatizing agent to form diastereomeric ureas, which can then be analyzed by techniques such as NMR or HPLC to determine the enantiomeric ratio of the original amine.

Materials:

-

Racemic primary or secondary amine

-

(S)-(-)-α-Methylbenzyl isocyanate

-

Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

-

NMR tubes or HPLC vials

Procedure:

-

In a clean, dry vial, dissolve the racemic amine (1.0 eq.) in the anhydrous solvent.

-

Add (S)-(-)-α-methylbenzyl isocyanate (1.0-1.1 eq.) to the solution.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid and exothermic.

-

The resulting solution containing the diastereomeric ureas can be directly analyzed by NMR spectroscopy or diluted for HPLC analysis.

Reaction with an Alcohol to Form a Carbamate

This protocol outlines the synthesis of a carbamate from α-methylbenzyl isocyanate and an alcohol.

Materials:

-

Alcohol (e.g., ethanol)

-

α-Methylbenzyl isocyanate

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran)

-

Catalyst (optional, e.g., dibutyltin dilaurate)

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.

-

Add α-methylbenzyl isocyanate (1.0 eq.) to the solution.

-

If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude carbamate can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the use of α-methylbenzyl isocyanate.

Caption: Workflow for the synthesis of α-methylbenzyl isocyanate.

Caption: Workflow for chiral derivatization and analysis.

Applications in Drug Development and Research

α-Methylbenzyl isocyanate is a key building block in the synthesis of a variety of organic molecules due to the reactivity of its isocyanate group. Its chiral nature is particularly valuable in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.

-

Pharmaceutical Development: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] Its ability to introduce a chiral center allows for the stereoselective synthesis of drug candidates.

-

Chiral Derivatizing Agent: It is widely used to determine the enantiomeric purity of chiral amines, alcohols, and other nucleophilic compounds. The reaction with a racemic analyte forms a mixture of diastereomers that can be separated and quantified using chromatographic (HPLC, GC) or spectroscopic (NMR) methods.

-

Polymer Chemistry: It is utilized in the production of specialty polymers and polyurethanes, imparting specific properties such as improved thermal stability and flexibility.[3]

-

Agrochemicals: The isocyanate moiety is a common feature in many agrochemicals, and α-methylbenzyl isocyanate can be used as a precursor in the synthesis of novel pesticides and herbicides.[2][3]

Safety and Handling

α-Methylbenzyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is fatal if inhaled, causes skin and serious eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[4] It is moisture and heat sensitive.

This technical guide provides a foundational understanding of α-methylbenzyl isocyanate for researchers and professionals. For more specific applications and detailed safety information, it is essential to consult relevant safety data sheets (SDS) and peer-reviewed scientific literature.

References

- 1. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Methodology and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of Chimeric Antigen Receptor (CAR) T-cell therapy. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the field of immunotherapy. This document details the intricate processes of CAR-T cell manufacturing, characterization, and application, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways.

Introduction to CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary form of immunotherapy that harnesses the power of a patient's own immune system to combat cancer.[1][2][3] T-cells, a type of white blood cell crucial for immunity, are extracted from a patient's blood and genetically engineered in a laboratory to express CARs on their surface.[2][4] These synthetic receptors are designed to recognize and bind to specific antigens present on the surface of tumor cells.[1][3] Following re-infusion into the patient, these modified T-cells, now referred to as CAR-T cells, act as a "living drug," capable of specifically targeting and eliminating cancer cells.[4] This targeted approach has demonstrated remarkable success in treating various hematological malignancies.[3]

CAR T-Cell Manufacturing and Quality Control

The manufacturing of CAR-T cells is a complex, multi-step process that demands stringent quality control to ensure the safety and efficacy of the final product. The process begins with the collection of a patient's T-cells and culminates in the infusion of the engineered cells back into the same patient.

Key Manufacturing Parameters

Successful CAR-T cell production hinges on several critical parameters that are closely monitored and controlled throughout the manufacturing process. These include T-cell activation, transduction efficiency, cell expansion, and the final product's purity and viability.

| Parameter | Method | Typical Range/Value | Reference |

| T-Cell Source | Leukapheresis | Autologous or Allogeneic | [2] |

| T-Cell Activation | Anti-CD3/CD28 magnetic beads | 3 beads per T-cell | [5] |

| Gene Transfer Method | Lentiviral or Retroviral vectors | - | [6] |

| Transduction Efficiency | Flow Cytometry (CAR expression) | 30-70% (clinical manufacturing) | [7] |

| Cell Expansion | Culture in specialized media with cytokines (e.g., IL-2, IL-7, IL-15) | 50-fold or greater expansion over 7-14 days | [1][8] |

| Viability | Trypan Blue Exclusion or Flow Cytometry | >70% | [9] |

| Purity (CD3+) | Flow Cytometry | >90% | [1] |

| CAR+ T-cell Dose | Patient weight-based calculation | Varies by product and indication | [10] |

Experimental Workflow for CAR T-Cell Manufacturing

The following diagram illustrates the typical workflow for autologous CAR T-cell manufacturing.

Signaling Pathways of CAR T-Cells

The function and efficacy of CAR-T cells are dictated by the intracellular signaling domains incorporated into the CAR construct. Second-generation CARs, which are the backbone of currently approved therapies, include a costimulatory domain in addition to the primary CD3ζ signaling domain. The two most common costimulatory domains are CD28 and 4-1BB.[11]

CD28 and 4-1BB Signaling Cascades

The choice of costimulatory domain significantly influences the phenotype and function of CAR-T cells. CD28 signaling is associated with rapid proliferation and a more effector-like phenotype, while 4-1BB signaling tends to promote persistence and a memory-like phenotype.

Preclinical Evaluation: In Vitro Assays

A critical step in the development of any CAR-T cell product is the rigorous in vitro characterization of its function and potency. This involves a battery of assays designed to assess the engineered T-cells' ability to recognize and kill target cells, as well as their cytokine secretion profile.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic potential of CAR-T cells against a target cancer cell line using a flow cytometry-based approach.

Objective: To quantify the specific lysis of target cells by CAR-T cells.

Materials:

-

CAR-T cells and untransduced (UTD) T-cells (as a negative control)

-

Target cancer cell line (e.g., CD19-positive Nalm-6)

-

Control cell line (e.g., CD19-negative K562)

-

Complete RPMI-1640 medium

-

Fluorescent dye for labeling target cells (e.g., CFSE)

-

Viability dye (e.g., 7-AAD)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.

-

Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the labeled target cells at 1 x 10^5 cells/mL.

-

-

Co-culture Setup:

-

Plate 1 x 10^4 labeled target cells into each well of a 96-well plate.

-

Add CAR-T cells or UTD T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

-

Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Add 7-AAD to each sample to stain for dead cells.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive (dead) cells.

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] * 100

-

Experimental Protocol: Cytokine Release Assay

This protocol describes the measurement of key cytokines released by CAR-T cells upon engagement with target cells.

Objective: To quantify the production of cytokines such as IFN-γ and IL-2.

Materials:

-

Supernatants from the cytotoxicity assay co-culture

-

ELISA or multiplex immunoassay kit for IFN-γ and IL-2

-

Plate reader

Procedure:

-

Supernatant Collection:

-

After the co-culture incubation period in the cytotoxicity assay, centrifuge the 96-well plate.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

-

Cytokine Quantification:

-

Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions.

-

This typically involves adding the supernatant to a pre-coated plate, followed by the addition of detection antibodies and a substrate.

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Clinical Application and Management of Toxicities

The clinical application of CAR-T cell therapy has yielded impressive results, particularly in patients with relapsed or refractory B-cell malignancies. However, this potent therapy is associated with unique and potentially severe toxicities, most notably Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).

Clinical Efficacy of Approved CAR-T Cell Therapies

The table below summarizes the pivotal clinical trial data for several FDA-approved CAR-T cell products.

| Product (Target) | Disease Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Tisagenlecleucel (CD19) | B-cell Acute Lymphoblastic Leukemia (ALL) | 81% | 60% | [12] |

| Axicabtagene Ciloleucel (CD19) | Large B-cell Lymphoma (LBCL) | 82% | 54% | [12] |

| Brexucabtagene Autoleucel (CD19) | Mantle Cell Lymphoma (MCL) | 87% | 62% | [12] |

| Idecabtagene Vicleucel (BCMA) | Multiple Myeloma (MM) | 72% | 28% | [13] |

| Ciltacabtagene Autoleucel (BCMA) | Multiple Myeloma (MM) | 97.9% | 78.4% | [13] |

Management of Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response caused by the activation and proliferation of CAR-T cells, leading to the release of a large amount of cytokines.[14] The severity of CRS is graded based on clinical signs and symptoms, and its management is crucial for patient safety.

| CRS Grade | Clinical Presentation | Key Biomarkers (Elevated) | Management |

| Grade 1 | Fever | C-reactive protein (CRP), Ferritin | Supportive care (antipyretics, fluids) |

| Grade 2 | Fever with mild hypotension and/or hypoxia | CRP, Ferritin, IL-6 | Supportive care, consider Tocilizumab |

| Grade 3 | Fever with hypotension requiring vasopressors and/or hypoxia requiring high-flow oxygen | CRP, Ferritin, IL-6, IFN-γ | Tocilizumab, consider corticosteroids |

| Grade 4 | Life-threatening symptoms, mechanical ventilation required | High levels of multiple cytokines | Tocilizumab, corticosteroids, intensive care |

Tocilizumab , an IL-6 receptor antagonist, is the primary treatment for severe CRS.[14] Corticosteroids may also be used in cases of severe or refractory CRS.

Conclusion

CAR T-cell therapy represents a paradigm shift in the treatment of cancer, offering a highly personalized and potent therapeutic option. This guide has provided a detailed overview of the technical aspects of CAR-T cell therapy, from manufacturing and preclinical evaluation to clinical application and toxicity management. A thorough understanding of these methodologies and the underlying biological principles is essential for the continued development and optimization of this groundbreaking technology, with the ultimate goal of improving patient outcomes and expanding its application to a broader range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. CAR T cell-mediated cytotoxicity and cytokine release in response to antigen expression on target cells | Axion Biosystems [axionbiosystems.com]

- 3. Efficacy, Safety, and Challenges of CAR T-Cells in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the efficacy of second and third generation lentiviral vector transduced CAR CD19 T cells for use in the treatment of acute lymphoblastic leukemia both in vitro and in vivo models | PLOS One [journals.plos.org]

- 5. Characterization of CAR T Cell Expansion and Cytotoxic Potential During Ex Vivo Manufacturing Using Image-based Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Characterization of CAR-T transduction parameters using a lentiviral v" by Stefanie Shahan, Sherry Zhou et al. [dc.engconfintl.org]

- 7. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Manufacturing Procedures on CAR T Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

- 12. Approved CAR-T therapies have reproducible efficacy and safety in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Safety assessment of anti-B cell maturation antigen chimeric antigen receptor T cell therapy: a real-world study based on the FDA adverse event reporting system database [frontiersin.org]

- 14. news-medical.net [news-medical.net]

(1-Isocyanatoethyl)benzene in Controlled Radical Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (1-isocyanatoethyl)benzene and related isocyanate-functionalized monomers in controlled radical polymerization (CRP). While direct reports on the CRP of this compound are limited, this guide leverages established principles and data from analogous systems to provide a thorough understanding of the potential synthetic strategies, experimental considerations, and applications. The document covers direct polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, post-polymerization modification techniques, and detailed experimental protocols.

Introduction to Controlled Radical Polymerization and Isocyanate Monomers

Controlled radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis.[1][2][3] These methods allow for the precise control over polymer molecular weight, architecture, and functionality, which is crucial for advanced applications in drug delivery, materials science, and nanotechnology.[4][5]

Isocyanate-functionalized polymers are highly valuable due to the reactive nature of the isocyanate group (-NCO), which can readily react with a variety of nucleophiles such as amines, alcohols, and thiols.[6][7] This reactivity allows for the straightforward synthesis of well-defined polymers that can be further modified to introduce specific functionalities, making them ideal for applications requiring bioconjugation, surface modification, or the development of responsive materials.

This compound, a styrenic isocyanate, presents an interesting monomer for CRP due to its potential to combine the controlled polymerization characteristics of styrenic monomers with the reactive utility of the isocyanate group.

Strategies for Incorporating this compound into Polymers

There are two primary strategies for incorporating this compound or similar isocyanate functionalities into polymers using CRP:

-

Direct Polymerization: In this approach, the isocyanate-containing monomer is directly polymerized or copolymerized. This strategy offers a straightforward route to polymers with pendant isocyanate groups. However, the high reactivity of the isocyanate group can pose challenges, as it may react with components of the polymerization system or be sensitive to the polymerization conditions.[6]

-

Post-Polymerization Modification: This strategy involves the polymerization of a precursor monomer containing a functional group that can be subsequently converted to an isocyanate, or a monomer with a reactive handle that can be reacted with an isocyanate-containing molecule.[8][9][10] This approach is often preferred when the isocyanate functionality is incompatible with the polymerization conditions.

Direct Polymerization of Isocyanate-Containing Monomers via RAFT

The direct polymerization of unprotected isocyanate-containing monomers has been successfully demonstrated using RAFT polymerization.[6] RAFT is a versatile CRP technique that is tolerant to a wide range of functional groups.[11]

Mechanism of RAFT Polymerization

The fundamental mechanism of RAFT polymerization is illustrated in the diagram below. It involves a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound).

Caption: General mechanism of RAFT polymerization.

Key Considerations for Direct RAFT Polymerization of Isocyanates

Based on the successful RAFT polymerization of 2-(acryloyloxy)ethyl isocyanate (AOI), the following considerations are crucial for the direct polymerization of this compound:

-

Choice of RAFT Agent: A neutral RAFT agent is recommended to avoid side reactions with the isocyanate group.

-

Reaction Temperature: Lower reaction temperatures are preferable to minimize potential side reactions of the isocyanate group.

-

Solvent: Anhydrous and aprotic solvents are essential to prevent the reaction of the isocyanate with water or other protic species.

Quantitative Data from a Model System: RAFT Polymerization of 2-(Acryloyloxy)ethyl Isocyanate (AOI)

The following table summarizes the results from the RAFT polymerization of AOI, which can serve as a reference for designing experiments with this compound.

| Entry | RAFT Agent | [M]₀/[CTA]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 100/1/0.2 | 6 | 95 | 12,500 | 1.15 |

| 2 | 2-Cyano-2-propyl dodecyl trithiocarbonate | 100/1/0.2 | 6 | 92 | 12,100 | 1.12 |

Data adapted from a study on a related isocyanate monomer for illustrative purposes.[6]

Post-Polymerization Modification

An alternative and often more versatile approach to obtaining polymers with pendant isocyanate groups is through post-polymerization modification. This involves synthesizing a well-defined polymer with reactive handles and subsequently reacting it with an isocyanate-containing molecule, or converting a precursor functional group on the polymer to an isocyanate.

Workflow for Post-Polymerization Modification

The general workflow for introducing isocyanate functionality via post-polymerization modification is depicted below.

Caption: Post-polymerization modification workflow.

Suitable Precursor Polymers and Reactions

Polymers containing hydroxyl or primary amine groups are excellent candidates for post-polymerization modification with this compound. These can be synthesized using CRP of monomers like 2-hydroxyethyl methacrylate (HEMA) or N-(2-aminoethyl) methacrylamide. The reaction of the hydroxyl or amine groups with the isocyanate proceeds efficiently, often under mild conditions, to form urethane or urea linkages, respectively.[8]

Experimental Protocols

The following protocols are adapted from literature procedures for the polymerization and modification of isocyanate-containing systems and should be considered as a starting point for working with this compound. Caution: Isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol for Direct RAFT Polymerization

This protocol is based on the RAFT polymerization of an unprotected isocyanate-containing monomer.[6]

Materials:

-

This compound (monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.

-

Add the this compound monomer to the solution.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.

-

Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).

-

Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

-

Precipitate the polymer in a non-solvent (e.g., cold hexane or methanol) and dry under vacuum.

Protocol for Post-Polymerization Modification

This protocol describes the reaction of a hydroxyl-functionalized polymer with an isocyanate.[8]

Materials:

-

Hydroxyl-functionalized polymer (e.g., poly(HEMA))

-

This compound

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

-

Add a solution of this compound (typically 1.1-1.5 equivalents per hydroxyl group) to the polymer solution.

-

Add a catalytic amount of DBTDL.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹) or ¹H NMR.

-

Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

-

Purify the polymer by repeated precipitation and dry under vacuum.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a synthetic strategy for incorporating this compound can be visualized as follows:

Caption: Decision pathway for synthesis strategy.

Conclusion

While direct experimental data for the controlled radical polymerization of this compound is not widely available, this guide demonstrates that there are viable and well-documented strategies for its incorporation into well-defined polymers. Both direct polymerization, particularly via RAFT, and post-polymerization modification are powerful approaches. The choice of method will depend on the specific requirements of the target polymer and the compatibility of the isocyanate group with the chosen polymerization system. The protocols and data presented for analogous systems provide a solid foundation for researchers to design and execute their own experiments with this versatile monomer, opening up new possibilities for the creation of advanced functional materials.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. radical polymerization atrp: Topics by Science.gov [science.gov]